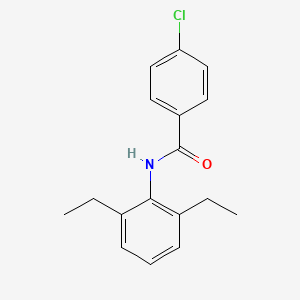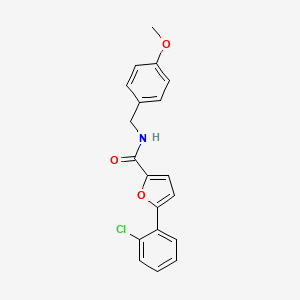
1-Phenyl-3-(trichloromethyl)pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-(trichloromethyl)pyrazole is a chemical compound with the molecular formula C10H7Cl3N2. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions.
Vorbereitungsmethoden
The synthesis of 1-Phenyl-3-(trichloromethyl)pyrazole can be achieved through several synthetic routes. One common method involves the reaction of phenylhydrazine with trichloroacetyl chloride in the presence of a base, such as pyridine. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring . The reaction conditions typically involve refluxing the reactants in an organic solvent, such as ethanol or acetonitrile, for several hours.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
1-Phenyl-3-(trichloromethyl)pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in the formation of chlorinated pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-(trichloromethyl)pyrazole has several scientific research applications:
Medicinal Chemistry: This compound serves as a scaffold for the development of potential pharmaceutical agents.
Agrochemicals: It is used as a precursor for the synthesis of herbicides and insecticides.
Material Science: The compound is utilized in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-(trichloromethyl)pyrazole involves its interaction with specific molecular targets and pathways. In the case of its use as an insecticide, the compound functions by blocking glutamate-activated chloride channels in insects. This disruption leads to paralysis and eventual death of the insect . In medicinal applications, the compound’s derivatives may interact with various enzymes and receptors, modulating their activity and exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-3-(trichloromethyl)pyrazole can be compared with other similar compounds, such as:
1-Phenyl-3-(dichloromethyl)pyrazole: This compound is a reduced form of this compound and exhibits different reactivity and biological activity.
1-Phenyl-3-(trifluoromethyl)pyrazole:
1-Phenyl-3-(chloromethyl)pyrazole: This compound has a single chlorine atom in the methyl group and shows distinct chemical behavior compared to its trichloromethyl counterpart.
The uniqueness of this compound lies in its specific structural features and the presence of the trichloromethyl group, which imparts unique reactivity and biological activity to the compound .
Eigenschaften
CAS-Nummer |
83959-41-5 |
|---|---|
Molekularformel |
C10H7Cl3N2 |
Molekulargewicht |
261.5 g/mol |
IUPAC-Name |
1-phenyl-3-(trichloromethyl)pyrazole |
InChI |
InChI=1S/C10H7Cl3N2/c11-10(12,13)9-6-7-15(14-9)8-4-2-1-3-5-8/h1-7H |
InChI-Schlüssel |
PDEMFAXJHHSQET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B11944943.png)



![2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11944977.png)
![{[3-(3,4-Dimethylcyclohex-3-en-1-yl)propyl]sulfanyl}benzene](/img/structure/B11944990.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-N'-phenylurea](/img/structure/B11944993.png)
![2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11945011.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11945021.png)

![6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11945024.png)
![Cycloocta[b]naphthalene](/img/structure/B11945028.png)
